molecular formula C15H19N3O B2691445 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380173-70-4

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2691445
CAS No.: 2380173-70-4
M. Wt: 257.337
InChI Key: NNNNCVOOGXUBBL-UHFFFAOYSA-N
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Description

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core, an azetidine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the azetidine ring.

    Substitution: Substituted benzimidazole or azetidine derivatives.

Scientific Research Applications

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in microbial and cancer cell pathways.

    Pathways Involved: Inhibition of DNA synthesis and disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-16-14-4-2-3-5-15(14)18(11)13-8-17(9-13)12-6-7-19-10-12/h2-5,12-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNNCVOOGXUBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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